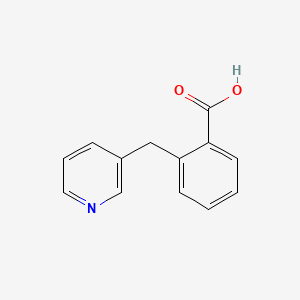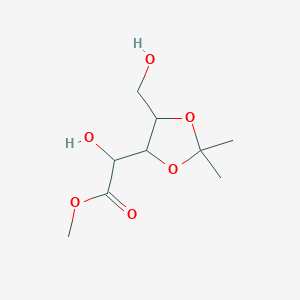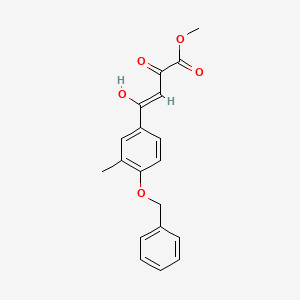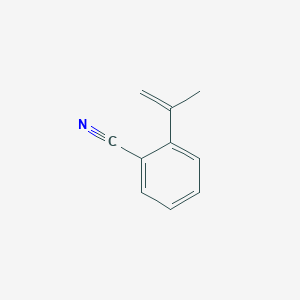![molecular formula C12H19NO3 B12287019 Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)
Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate: is a bicyclic compound with a unique structure that includes a formyl group and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate typically involves the formation of the bicyclic core followed by functionalization. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure. The formyl group can be introduced through formylation reactions, and the tert-butyl ester can be added using esterification techniques.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group or the ester moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its bicyclic structure can mimic natural products, making it a candidate for drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, while the bicyclic structure provides a rigid framework that can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
- Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate
- Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness: Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate is unique due to the presence of the formyl group, which provides additional reactivity compared to similar compounds. This allows for a wider range of chemical transformations and applications in synthesis and drug development.
Propiedades
Fórmula molecular |
C12H19NO3 |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-12(8-14)6-9(13)7-12/h8-9H,4-7H2,1-3H3 |
Clave InChI |
PHIQNGQZHIOIHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


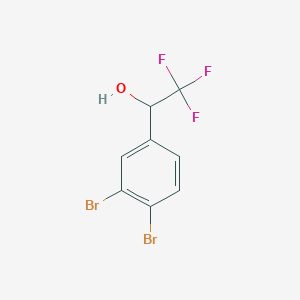
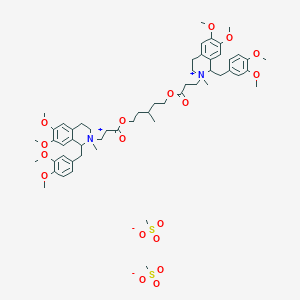
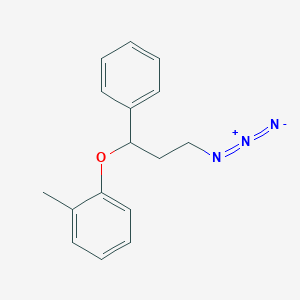
![(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B12286956.png)
![4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12286970.png)


![2-[4-(3-piperidinylmethyl)-1-piperazinyl]-Pyrimidine](/img/structure/B12286991.png)
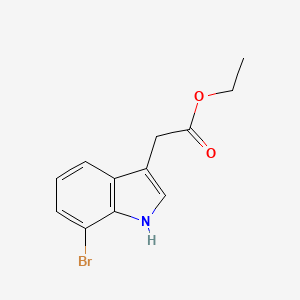
![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)
